molecular formula C15H20Cl2N2O4S B2471411 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide CAS No. 341964-86-1

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide

Cat. No.: B2471411
CAS No.: 341964-86-1
M. Wt: 395.3
InChI Key: NISMGJWMATYVQX-UHFFFAOYSA-N
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Description

2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide is a synthetic acetamide derivative characterized by a sulfanyl (-S-) linker, a 2,4-dichloro-5-(2-methoxyethoxy)aniline moiety, and an N,N-dimethylacetamide group.

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-19(2)15(21)9-24-8-14(20)18-12-7-13(23-5-4-22-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISMGJWMATYVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide (CAS: 341965-02-4) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicological data, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C15H20Cl2N2O5S
Molar Mass 411.3 g/mol
CAS Number 341965-02-4

Structure

The compound features a dichloro-substituted aniline moiety linked to a sulfanyl group and an acetamide functional group, which may contribute to its biological properties.

Pharmacological Effects

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells by activating specific signaling pathways .
  • Toxicology Profile :
    • Acute Toxicity : High doses have been associated with liver damage and other organ toxicity in animal models. The liver appears to be the primary target for toxicity following exposure .
    • Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, particularly liver tumors in rodents exposed to high doses over extended periods .

Study 1: Occupational Exposure

A study involving workers exposed to N,N-dimethylacetamide (DMA), a related compound, measured urinary concentrations of DMA and its metabolite N-methylacetamide (NMA). Results indicated significant absorption through skin and inhalation routes, highlighting the need for monitoring occupational exposure levels .

Study 2: Toxicokinetics in Rats

In a toxicokinetic study on rats, it was found that DMA is rapidly absorbed and metabolized. The metabolites were primarily excreted through urine, with significant liver damage observed at high doses. The no-observed-adverse-effect levels (NOAELs) were established at 100 mg/kg bw/day for males and 300 mg/kg bw/day for females .

Summary of Findings

The biological activity of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide suggests potential therapeutic applications, particularly in oncology. However, its toxicological profile indicates significant risks associated with high-dose exposure. Further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.

Scientific Research Applications

Anticancer Research

The compound exhibits promising anticancer activity. Research indicates that similar compounds can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds with analogous structures have shown IC50 values in the low micromolar range against various cancer types, suggesting a potential for development into effective anticancer agents.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, indicating their effectiveness in combating bacterial infections.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells. This suggests a potential for development into anticancer agents.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety serves as a key reactive site, participating in oxidation and nucleophilic substitution reactions:

Reaction TypeConditionsProductMechanismReference
Oxidation H₂O₂, mCPBA, or O₂/Cu catalysisSulfoxide (S=O) or sulfone (O=S=O) derivativesRadical or electrophilic oxidation at sulfur
Nucleophilic Substitution Alkyl halides or electrophiles in basic mediaThioether derivatives via S-alkylationSN₂ displacement at sulfur

The sulfoxide derivative (CID 2765573) has been isolated and characterized, confirming this pathway . Radical-mediated sulfinylations using peroxides and transition metals are also feasible, as demonstrated in analogous systems .

Amide Functional Group Transformations

The dimethylacetamide and anilinoamide groups undergo hydrolysis and reductions under controlled conditions:

Hydrolysis

  • Acidic Conditions : Cleavage to carboxylic acid and dimethylamine.

  • Basic Conditions : Saponification to carboxylate salts .

Reduction

  • LiAlH₄ : Reduction of amide to amine, yielding 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]ethyl}sulfanyl)-N,N-dimethylethylamine .

Aromatic Ring Modifications

ReactionReagentProductNotes
Halogenation NBS or NCSBromo/chloro derivatives at activated positionsRequires metalation
Cross-Coupling Pd catalystsBiaryl systems via Suzuki-MiyauraLimited by steric hindrance

Radical-Mediated Pathways

The compound participates in radical reactions, particularly at the sulfanyl group:

  • Thiyl Radical Formation : Initiated by peroxides (e.g., DTBP) or photoirradiation, leading to C–S bond cleavage or cross-coupling with alkenes .

  • Thiocarbamation : Reaction with elemental sulfur and Cu catalysts forms thioamide derivatives, as observed in related imidazo[1,2-a]pyridine systems .

Comparative Reactivity of Structural Analogs

The table below highlights reaction differences between the target compound and closely related analogs:

CompoundKey Functional GroupsDominant ReactivityUnique Products
TargetSulfanyl, dichloroaryl, amidesSulfur oxidation, amide hydrolysisSulfoxides, amines
CID 3456948Sulfonamide, trichloroarylNucleophilic aromatic substitutionSulfonamide cleavage products
CID 2765573Sulfinyl, dichloroarylChiral resolution, redox stabilityEnantiopure sulfoxides

Comparison with Similar Compounds

Key Observations :

  • The diethyl analog (CAS 341965-06-8) exhibits comparable molecular weight but increased lipophilicity, which may influence membrane permeability .
  • Thiadiazole-containing analogs (e.g., CAS 296879-33-9) highlight the role of heterocyclic systems in modulating biological activity, such as antimicrobial or anti-inflammatory effects .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The 2-methoxyethoxy group in the target compound enhances water solubility compared to isopropoxy or alkyl-substituted analogs .
  • Metabolic Stability : Sulfonyl derivatives exhibit slower hepatic clearance in vitro due to resistance to glutathione-mediated sulfanyl oxidation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves coupling 4-chloro-2,5-dimethoxyaniline derivatives with sulfanyl-acetamide intermediates. Key steps include:

  • Nucleophilic substitution : Reacting chloroacetylated intermediates with thiol-containing moieties under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, with yields optimized by controlling temperature (room temp. to 60°C) and stoichiometry .

Q. Which analytical techniques confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions, especially the dichloro-methoxyethoxy anilino group and sulfanyl-acetamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Multi-technique cross-validation : Combine NMR, IR, and X-ray data to distinguish between isomeric forms or conformational isomers .
  • Computational modeling : Density functional theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding in data interpretation .
  • Reproducibility checks : Repeat synthesis under controlled conditions to rule out experimental artifacts .

Q. What strategies optimize biological activity while minimizing toxicity?

  • Structure-activity relationship (SAR) studies : Modify the methoxyethoxy group or sulfanyl linker to enhance target binding (e.g., kinase inhibition) .
  • In vitro toxicity screening : Use murine hepatocyte models to assess metabolic stability and cytochrome P450 interactions .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How to design experiments for mechanistic studies of its pharmacological action?

  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Cellular imaging : Fluorescence tagging tracks intracellular localization and target engagement in live cells .
  • Transcriptomic profiling : RNA-seq identifies downstream pathways affected by the compound in disease models .

Q. What computational tools predict reactivity and guide synthetic optimization?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets) .
  • Retrosynthetic analysis : Tools like Synthia propose feasible routes by dissecting the molecule into commercially available precursors .
  • Machine learning : Train models on PubChem data to predict reaction yields or solubility .

Methodological Considerations

Q. How to address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance aqueous dispersion .

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Standardized workup : Include rigorous purification (e.g., column chromatography, recrystallization) at each step .
  • Batch documentation : Record detailed reaction parameters (pH, stirring rate) to minimize variability .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational predictions and experimental results?

  • Solvent effects : Adjust DFT calculations to account for solvation models (e.g., PCM) that influence electronic properties .
  • Conformational sampling : Use molecular dynamics (MD) simulations to explore flexible regions (e.g., methoxyethoxy side chains) .

Q. Why might biological activity vary across cell lines or assays?

  • Membrane permeability : LogP values >3 may reduce uptake in polar cell lines .
  • Off-target effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended interactions .

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